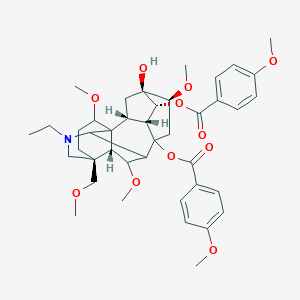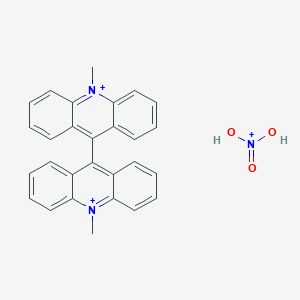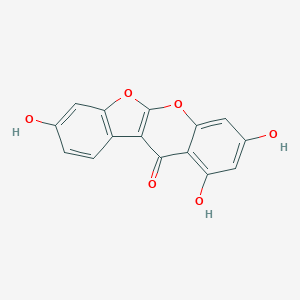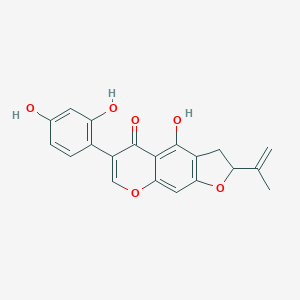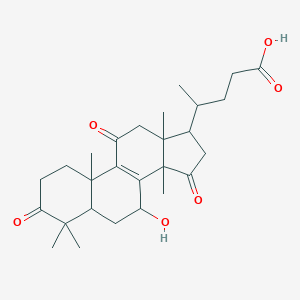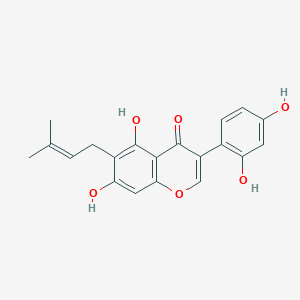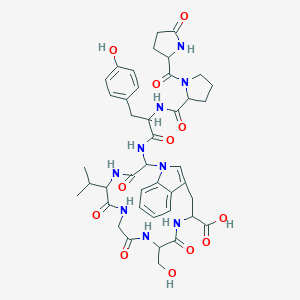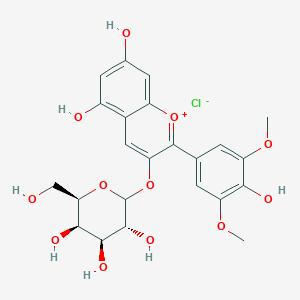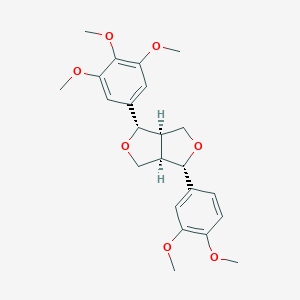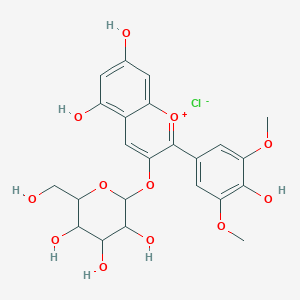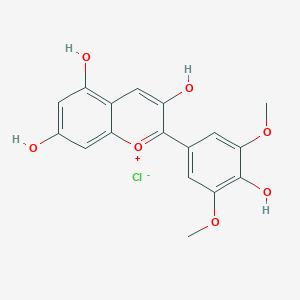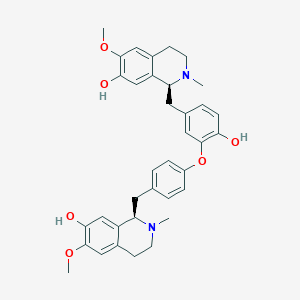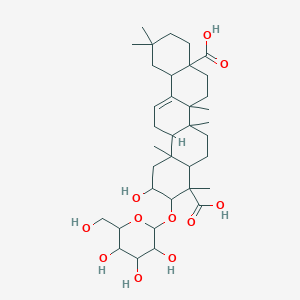
Medicagenic acid 3-O-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Medicagenic acid 3-O-beta-D-glucopyranoside is a triterpenoid compound that is found in various plant species, including Medicago sativa (alfalfa), Glycyrrhiza uralensis (licorice), and Panax ginseng (ginseng). This compound has been shown to possess several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Scientific Research Applications
Chemistry and Biological Activity
Medicagenic acid 3-O-beta-D-glucopyranoside, isolated from the roots of Medicago sativa, exhibits inhibitory effects on growth and seed germination and has been tested against some phytopathogenic bacteria, demonstrating its potential in agricultural and biological applications (Timbekova, Isaev, & Abubakirov, 1996).
Antifungal Activities
Research shows varying antifungal activities of medicagenic acid and its glucosides, suggesting its potential use in the control of fungal infections and as a bioactive compound for the quantification of saponins in plant material (Oleszek, Price, & Fenwick, 2014).
Mutagenic Activity Studies
Medicagenic acid 3-O-glucopyranoside, along with other saponins, was tested for mutagenic activity using the Ames method. These compounds were isolated from alfalfa roots and clover seeds and were found to be non-toxic and non-mutagenic for the tested doses (Czeczot, Rahden-Staroń, Oleszek, & Jurzysta, 1994).
Antimycotic Agent Study
Medicagenic acid 3-O-beta-D-glucopyranoside (G2) from alfalfa roots exhibited pronounced antifungal activity against yeasts and dermatophytes. It was found to cause lethal leakage of ions out of yeast cells and interact with cell membrane sterols, suggesting a unique mode of action compared to traditional polyene antibiotics (Polacheck, Levy, Guizie, Zehavi, Naim, & Evron, 1991).
properties
CAS RN |
49792-23-6 |
|---|---|
Product Name |
Medicagenic acid 3-O-beta-D-glucopyranoside |
Molecular Formula |
C36H56O11 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(2)11-13-36(30(44)45)14-12-33(4)18(19(36)15-31)7-8-22-32(3)16-20(38)27(35(6,29(42)43)23(32)9-10-34(22,33)5)47-28-26(41)25(40)24(39)21(17-37)46-28/h7,19-28,37-41H,8-17H2,1-6H3,(H,42,43)(H,44,45)/t19-,20+,21-,22-,23?,24-,25+,26-,27+,28+,32-,33-,34-,35?,36+/m1/s1 |
InChI Key |
XCHARIIIZLLEBL-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H](C3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
melting_point |
253-255°C |
physical_description |
Solid |
synonyms |
Compound G2 medicagenic acid-3-O-glucopyranoside medicagenic acid-3-O-glucopyranoside, potassium salt, (2beta,3beta,4alpha)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



